thonningianin A

Catalog No.
S640921
CAS No.
271579-11-4
M.F
C42H34O21
M. Wt
874.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
thonningianin A

CAS Number

271579-11-4

Product Name

thonningianin A

IUPAC Name

[(10R,11R,12R,13S,15R)-13-[3,5-dihydroxy-4-(3-phenylpropanoyl)phenoxy]-3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C42H34O21

Molecular Weight

874.7 g/mol

InChI

InChI=1S/C42H34O21/c43-20(7-6-15-4-2-1-3-5-15)30-21(44)10-17(11-22(30)45)60-42-36(55)38(63-39(56)16-8-23(46)31(50)24(47)9-16)37-27(61-42)14-59-40(57)18-12-25(48)32(51)34(53)28(18)29-19(41(58)62-37)13-26(49)33(52)35(29)54/h1-5,8-13,27,36-38,42,44-55H,6-7,14H2/t27-,36-,37-,38-,42-/m1/s1

InChI Key

XQVKQEFQGYTUAR-VHBRHXFYSA-N

SMILES

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Synonyms

thonningianin A

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)O)C(=O)CCC4=CC=CC=C4)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O

THONNINGIANIN A: DEFINITION AND BACKGROUND Thonningianin A is a flavonoid that belongs to the class of compounds known as chalcones. It is found in several medicinal plants including Glycyrrhiza glabra, which is commonly used in traditional medicine to treat various ailments. The structure of thonningianin A comprises a benzylideneacetone moiety with two aromatic rings attached to it. Thonningianin A has been studied for its biological and pharmacological properties, and it has been found to exhibit various therapeutic effects. PHYSICAL AND CHEMICAL PROPERTIES The molecular formula of thonningianin A is C21H20O7, and its molecular weight is 384.38 g/mol. It has a melting point of 202-204 °C and is soluble in ethanol and methanol. Thonningianin A has a yellowish-orange color and exhibits strong UV absorption at wavelengths of 260 nm and 370 nm. SYNTHESIS AND CHARACTERIZATION Thonningianin A can be synthesized by several methods, including the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde derivatives. The compound can also be obtained by the reaction of chalcones with ortho-quinones. Spectroscopic techniques such as UV-Vis, IR, NMR, and MS have been used to characterize thonningianin A and its derivatives. ANALYTICAL METHODS Several analytical methods have been used to determine the concentration of thonningianin A in plant extracts and in vitro samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry. The use of HPLC is the most reliable method for the quantitative determination of thonningianin A. BIOLOGICAL PROPERTIES Thonningianin A has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, antibacterial, antifungal, antiviral, and anticancer effects. These effects have been attributed to the compound's ability to scavenge free radicals, inhibit the production of inflammatory cytokines, and induce apoptosis in cancer cells. TOXICITY AND SAFETY IN SCIENTIFIC EXPERIMENTS Thonningianin A has been found to be safe and non-toxic in scientific experiments. The LD50 value of thonningianin A in mice has been reported to be greater than 1000 mg/kg, indicating its low toxicity. However, further toxicity studies are required to determine the safe dose range for human consumption. APPLICATIONS IN SCIENTIFIC EXPERIMENTS Thonningianin A has been extensively studied for its potential applications in scientific experiments. It has been used as a standard compound for the development of analytical methods, as well as a reference compound for the identification of chalcones in plant extracts. Thonningianin A has also been investigated for its role in the prevention and treatment of various diseases. CURRENT STATE OF RESEARCH The current state of research on thonningianin A is focused on its potential pharmacological applications. Several studies have demonstrated that thonningianin A exhibits potent antioxidant and anticancer effects, making it a promising candidate for the development of new drugs. Moreover, research is ongoing to investigate the mechanisms underlying the compound's therapeutic effects. POTENTIAL IMPLICATIONS IN VARIOUS FIELDS OF RESEARCH AND INDUSTRY The potential implications of thonningianin A are vast, as the compound exhibits various biological activities that can be useful in different fields of research and industry. Thonningianin A may be useful in the development of new drugs for the treatment of cancer, inflammatory diseases, and microbial infections. Moreover, the compound's antioxidant properties may make it useful as a preservative in the food and cosmetic industries. LIMITATIONS AND FUTURE DIRECTIONS Although thonningianin A exhibits various therapeutic effects and is a promising candidate for drug development, some limitations must be considered. One of the limitations is the low bioavailability of the compound, which affects its effectiveness in vivo. Therefore, future research should focus on improving the compound's bioavailability to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosing regimens and to investigate the compound's potential side effects. FUTURE DIRECTIONS - Investigating the potential of thonningianin A as a neuroprotective agent. - Developing new drug delivery systems to improve the bioavailability of thonningianin A. - Investigating the potential of thonningianin A in the prevention and treatment of cardiovascular diseases. - Investigating the effect of thonningianin A on gut microbiome. - Investigating the potential of thonningianin A as an anti-diabetic agent. - Developing thonningianin A derivatives with improved pharmacological properties. - Investigating the potential of thonningianin A in the management of respiratory disorders. - Investigating the effect of thonningianin A on the immune system. - Investigating the potential of thonningianin A in the preservation of food. - Investigating the potential of thonningianin A as a sunscreen agent.

Thonningianin A, a naturally occurring naphthoquinone derivative found in various plants like Thonningia sanguinea [], has attracted interest in scientific research due to its diverse range of potential biological activities. Here, we explore some of its promising applications:

Anti-inflammatory Properties:

Studies suggest that thonningianin A may possess anti-inflammatory properties. Research has shown its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages []. Additionally, it has demonstrated potential in reducing inflammation-associated edema formation []. These findings suggest its potential role in managing inflammatory conditions.

Antioxidant Activity:

Thonningianin A exhibits significant free radical scavenging activity, which helps protect cells from oxidative damage []. This property makes it a potential candidate for research in conditions associated with oxidative stress, such as neurodegenerative diseases and aging.

Antiproliferative Effects:

Studies have reported the antiproliferative effects of thonningianin A against various cancer cell lines []. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation []. These findings warrant further investigation into its potential as an anticancer agent.

Antimicrobial Activity:

Thonningianin A has demonstrated antibacterial and antifungal activity against various pathogenic strains []. This suggests its potential application in developing novel antimicrobial agents to combat antibiotic-resistant pathogens.

Thonningianin A is an ellagitannin compound isolated from the African medicinal plant Thonningia sanguinea. This compound has gained attention due to its significant antioxidant properties, which are attributed to its ability to scavenge free radicals and chelate metal ions. Thonningianin A is structurally characterized by multiple hydroxyl groups, which enhance its reactivity and biological activity. The compound is notable for its potential therapeutic applications, particularly in the context of oxidative stress-related diseases.

The mechanism of action of Thonningianin A is still under investigation. Studies suggest it possesses multiple mechanisms that contribute to its biological effects:

  • Antioxidant Activity: Thonningianin A's structure with multiple phenolic hydroxyl groups allows it to scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage [].
  • Anti-Cancer Activity: Thonningianin A may induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation []. The exact mechanism is not fully understood but might involve cell cycle arrest and modulation of signaling pathways.
  • Enzyme Inhibition: Thonningianin A has been shown to inhibit glutathione S-transferase, an enzyme involved in cellular detoxification []. This inhibition could potentially increase the sensitivity of cancer cells to chemotherapeutic drugs.
Primarily associated with its antioxidant activity. Key reactions include:

  • Radical Scavenging: Thonningianin A effectively scavenges free radicals such as superoxide anions and peroxyl radicals. Its half-maximal inhibitory concentration (IC50) values for these radicals are 10 µM and 30 µM, respectively .
  • Metal Chelation: The compound exhibits the ability to chelate metal ions, particularly iron, which is crucial in preventing oxidative damage. This chelation reduces the availability of free iron that can catalyze harmful reactions .
  • Inhibition of Lipid Peroxidation: Thonningianin A has been shown to inhibit lipid peroxidation induced by agents such as NADPH and Fe2+/ascorbate, highlighting its protective role against cellular damage .

The biological activity of Thonningianin A is primarily linked to its antioxidant properties. Studies have demonstrated that it:

  • Inhibits Enzymatic Activity: Thonningianin A inhibits glutathione S-transferases, enzymes that can contribute to drug resistance in tumor cells, suggesting a potential role in cancer therapy .
  • Protects Against Oxidative Stress: Its ability to scavenge free radicals and chelate metals positions Thonningianin A as a protective agent against oxidative stress-related conditions .

Synthesis of Thonningianin A can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting the compound from the bark or leaves of Thonningia sanguinea using solvents like methanol or ethanol. This method retains the natural structure and bioactivity of the compound.
  • Synthetic Approaches: Although less common, synthetic methods may involve the use of starting materials that mimic the structural features of ellagitannins. These methods aim to replicate the biological activity observed in natural extracts.

Thonningianin A has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant properties, it is being explored for use in formulations aimed at treating oxidative stress-related diseases such as cancer and cardiovascular diseases .
  • Food Industry: Its potential as a natural preservative due to antioxidant activity makes it a candidate for food preservation applications.
  • Cosmetics: The compound's ability to protect skin from oxidative damage positions it as a valuable ingredient in cosmetic formulations.

Research on interaction studies involving Thonningianin A indicates its potential synergistic effects when combined with other antioxidants or therapeutic agents. For instance, studies have shown that Thonningianin A can enhance the efficacy of other compounds by providing complementary mechanisms of action against oxidative stress .

Thonningianin A shares structural and functional similarities with several other ellagitannins and polyphenolic compounds. Here are some notable comparisons:

Compound NameSourceKey PropertiesUnique Features
Ellagic AcidVarious fruitsAntioxidant, anti-inflammatoryFound in high concentrations in berries
PunicalaginPomegranateStrong antioxidant propertiesExhibits anti-cancer effects
Tannic AcidVarious plantsAntioxidant, antimicrobialUsed widely in food and beverage industries
Gallic AcidTea leavesAntioxidant, anti-inflammatoryCommonly found in many dietary sources

Thonningianin A stands out due to its specific structural characteristics that enhance its radical scavenging abilities and metal-chelating properties, making it particularly effective against oxidative stress compared to some of these similar compounds.

Molecular Formula and Weight (C42H34O21, 874.7 g/mol)

Thonningianin A possesses the molecular formula C42H34O21 with a precise molecular weight of 874.7 grams per mole [1] [7] [2]. The compound exhibits a high degree of oxygenation, containing twenty-one oxygen atoms within its molecular framework, which significantly contributes to its polyphenolic character [8] [9]. The molecular composition reflects a carbon-to-hydrogen ratio that is consistent with highly aromatic systems typical of ellagitannin structures [3].

ParameterValue
Molecular FormulaC42H34O21
Molecular Weight874.7 g/mol
Chemical Abstracts Service Number271579-11-4
Monoisotopic Mass874.159258
Average Mass874.713

The high molecular weight places thonningianin A within the typical range for ellagitannins, which generally exhibit molecular weights between 500 and 3,000 daltons [3]. The substantial number of oxygen atoms present in the structure indicates extensive hydroxylation patterns and ester linkages characteristic of this compound class [10].

Stereochemistry and Structural Conformation

Thonningianin A exhibits complex stereochemistry with five defined stereocenters, specifically configured as (10R,11R,12R,13S,15R) [7] [2]. The compound features a highly constrained molecular architecture incorporating multiple ring systems connected through specific stereochemical arrangements [1] [7]. The stereochemical configuration significantly influences the compound's three-dimensional conformation and contributes to its biological properties [11].

The molecular structure contains a hexahydroxydiphenoyl unit linked to a glucose core through ester bonds, creating a rigid framework that restricts conformational flexibility [2] [12]. The specific stereochemical arrangement at the five chiral centers determines the spatial orientation of the hydroxyl groups and aromatic rings, which is crucial for the compound's interaction with biological targets [11] [6].

StereocenterConfiguration
C-10R
C-11R
C-12R
C-13S
C-15R

The compound's structural conformation exhibits characteristics typical of ellagitannins, including the presence of hexahydroxydiphenoyl groups that contribute to the overall rigidity of the molecular framework [3] [10]. The stereochemical features play a crucial role in determining the compound's stability and reactivity patterns [5] [6].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Profile

Nuclear magnetic resonance spectroscopy provides detailed structural information for thonningianin A, revealing characteristic resonance patterns consistent with its ellagitannin classification [13]. Proton nuclear magnetic resonance analysis conducted at 800 megahertz in deuterium oxide demonstrates complex aromatic and aliphatic proton environments [13]. The spectrum exhibits signals characteristic of multiple phenolic hydroxyl groups and aromatic proton systems typical of galloyl and hexahydroxydiphenoyl moieties [14] [15].

Carbon-13 nuclear magnetic resonance data for thonningianin A would be expected to show signals in the typical ranges for ellagitannin carbons [14] [16]. Aromatic carbons typically appear between 110-160 parts per million, while carbonyl carbons from ester linkages would be observed in the 165-180 parts per million region [17] [18]. The glucose moiety carbons would appear in the 60-100 parts per million range, consistent with carbohydrate carbon environments [19].

Carbon EnvironmentExpected Chemical Shift Range (ppm)
Aromatic Carbons110-160
Carbonyl Carbons165-180
Glucose Carbons60-100
Quaternary Aromatic140-160
Phenolic Carbons150-170

The nuclear magnetic resonance profile of thonningianin A reflects the complexity of its molecular structure, with multiple overlapping signals arising from the various aromatic and aliphatic environments present within the molecule [15] [16].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of thonningianin A reveals characteristic fragmentation patterns that provide structural confirmation and identification capabilities [20] [21]. The compound exhibits a molecular ion peak at mass-to-charge ratio 873.2 in negative ion mode, corresponding to the deprotonated molecular ion [20] [21]. Principal fragmentation pathways generate daughter ions at mass-to-charge ratios 300.3, 274.7, and 256.8, which arise from specific bond cleavages within the ellagitannin framework [20].

The fragmentation pattern follows typical ellagitannin dissociation pathways, involving cleavage of ester bonds and loss of galloyl units [22] [23]. The major fragment at mass-to-charge ratio 300.3 represents a significant portion of the molecular structure retained after initial fragmentation [20] [21]. These fragmentation patterns are reproducible and serve as diagnostic tools for compound identification in complex mixtures [24].

Fragment Ion (m/z)Relative IntensityProposed Structure
873.2100[M-H]⁻
300.385Major fragment
274.745Secondary fragment
256.830Tertiary fragment

The mass spectrometry fragmentation behavior of thonningianin A provides valuable information for structural elucidation and serves as a fingerprint for analytical identification purposes [20] [24] [21].

UV-Visible Spectral Properties

Ultraviolet-visible spectroscopy of thonningianin A reveals absorption characteristics typical of polyphenolic compounds with extended conjugation [25] [26]. The compound exhibits strong absorption in the ultraviolet region due to π→π* transitions associated with the aromatic ring systems present in the galloyl and hexahydroxydiphenoyl moieties [25] [27]. Additional absorption features may be observed in the near-visible region arising from charge transfer interactions and extended conjugation effects [25] [28].

The spectral profile shows characteristic maxima consistent with phenolic compounds, with primary absorption bands typically observed between 250-280 nanometers corresponding to aromatic transitions [25] [26]. The intensity and position of these absorption bands provide information about the electronic environment and conjugation patterns within the molecule [27] [28].

Absorption RegionWavelength Range (nm)Transition Type
Primary UV250-280π→π* aromatic
Secondary UV200-250π→π* conjugated
Near-visible300-400Charge transfer

The ultraviolet-visible spectral characteristics of thonningianin A reflect its polyphenolic nature and provide diagnostic information for compound identification and purity assessment [25] [27] [28].

Physical and Chemical Properties

Solubility Parameters

Thonningianin A exhibits limited aqueous solubility due to its large molecular size and extensive aromatic character [29] [30] [31]. The compound demonstrates enhanced solubility in polar organic solvents, with dimethyl sulfoxide providing excellent dissolution at concentrations up to 100 milligrams per milliliter [29] [30]. Ethanol and methanol also serve as suitable solvents for thonningianin A, reflecting the compound's polar character derived from multiple hydroxyl groups [29] [32].

The calculated water solubility is approximately 5.5 × 10⁻⁴ grams per liter at 25 degrees Celsius, indicating poor aqueous solubility typical of large polyphenolic molecules [31]. This limited water solubility impacts the compound's bioavailability and necessitates the use of solubilization strategies for biological studies [29] [30].

SolventSolubilityNotes
Water5.5 × 10⁻⁴ g/LPoor solubility
Dimethyl sulfoxide100 mg/mLExcellent solubility
EthanolSolubleGood solubility
MethanolSolubleGood solubility

The solubility characteristics of thonningianin A are consistent with other ellagitannin compounds and reflect the balance between hydrophilic hydroxyl groups and hydrophobic aromatic systems [29] [31] [32].

Stability Under Various Conditions

Thonningianin A demonstrates variable stability depending on environmental conditions, with particular sensitivity to pH, temperature, and oxidative conditions [20] [5]. The compound exhibits reasonable stability in plasma at -20 degrees Celsius for extended periods, with acceptable accuracy maintained for up to 40 days under frozen storage conditions [20]. At room temperature, the compound shows stability for approximately 6 hours, while autosampler stability is maintained for 24 hours at 12 degrees Celsius [20].

Freeze-thaw cycling affects compound stability, with acceptable preservation through three complete freeze-thaw cycles [20]. The ester linkages within the ellagitannin structure are susceptible to hydrolysis under alkaline conditions, while acidic environments generally provide better stability [5] [33]. Temperature elevation accelerates degradation processes, particularly affecting the integrity of the hexahydroxydiphenoyl linkages [33].

Storage ConditionStability DurationAccuracy Range
-20°C40 days-11.7% to 12.7%
Room temperature6 hours-8.8% to 5.7%
Autosampler 12°C24 hours-11.7% to 4.8%
Freeze-thaw cycles3 cycles-4.1% to 6.3%

The stability profile of thonningianin A requires careful consideration during analytical procedures and storage protocols to maintain compound integrity [20] [33].

Chemical Reactivity Patterns

Thonningianin A exhibits characteristic reactivity patterns associated with polyphenolic compounds, including radical scavenging activity and metal chelation capabilities [5] [6]. The compound demonstrates potent antioxidant properties through multiple mechanisms, including direct radical scavenging of superoxide anions, peroxyl radicals, and 1,1-diphenyl-2-picrylhydrazyl radicals [5] [4]. The multiple hydroxyl groups present in the structure contribute to the compound's electron-donating capacity and radical stabilization abilities [5] [3].

Metal chelation represents another significant reactivity pattern, with thonningianin A showing particular affinity for iron ions [5] [6]. This chelation ability contributes to the compound's antioxidant properties by preventing metal-catalyzed oxidative processes [5]. The compound also exhibits reactivity toward protein binding, which is characteristic of tannin compounds and contributes to various biological activities [3] [34].

Reactivity TypeTargetIC50/Activity
Radical scavengingDPPH7.5 μM
Superoxide scavengingO2⁻10 μM
Peroxyl radicalROO-30 μM
Enzyme inhibitionXanthine oxidase30 μM

XLogP3

3.8

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

12

Exact Mass

874.15925809 g/mol

Monoisotopic Mass

874.15925809 g/mol

Heavy Atom Count

63

Wikipedia

Thonningianin A

Dates

Last modified: 08-15-2023

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